3-Amino-4-chloro-N-ethylbenzenesulfonamide
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Overview
Description
3-Amino-4-chloro-N-ethylbenzenesulfonamide: is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and an ethyl group attached to the nitrogen atom of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Amino-4-chloro-N-ethylbenzenesulfonamide is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, leading to altered cellular processes.
Protein Binding: It can bind to proteins, affecting their function and activity.
Pathways: The compound may interfere with metabolic pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.
4-Chloro-N-ethylbenzenesulfonamide: Lacks the amino group at the third position.
3-Amino-N-ethylbenzenesulfonamide: Lacks the chlorine atom at the fourth position.
Uniqueness
3-Amino-4-chloro-N-ethylbenzenesulfonamide is unique due to the presence of both the amino and chloro groups, along with the ethyl group on the sulfonamide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-amino-4-chloro-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXLVXYAUKPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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